N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Phenylacetamide Group: The phenylacetamide moiety can be introduced via an amide coupling reaction between the quinazolinone derivative and phenylacetic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Pharmacology: It can be studied for its potential pharmacological activities, such as enzyme inhibition, receptor binding, and modulation of signaling pathways.
Materials Science: The compound can be explored for its potential use in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
- N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenylbutanamide
- N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-N’-(4-methylphenyl)urea
Uniqueness
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide is unique due to its specific structural features, such as the combination of the quinazolinone core with the phenylacetamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H19N3O2/c1-18(2)9-14-13(15(22)10-18)11-19-17(20-14)21-16(23)8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,19,20,21,23) |
InChI Key |
ZLBFNCYADVKRPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.